Pentacarbonylchlororhenium

Description

Pentacarbonylchlororhenium(I), with the chemical formula [Re(CO)₅Cl], is a rhenium(I) carbonyl complex characterized by five carbon monoxide ligands and one chloride ligand coordinated to the central rhenium atom. This compound (CAS: 14099-01-5 or 14044-48-5, depending on the source ) serves as a critical precursor in organometallic synthesis. Its stability under inert conditions and reactivity in ligand substitution reactions make it indispensable for preparing diverse rhenium tricarbonyl complexes . The synthesis of these derivatives typically involves thermal displacement of CO ligands with solvents or functional ligands, enabling tailored electronic and steric properties for applications in catalysis, medicinal chemistry, and materials science .

Properties

IUPAC Name |

carbon monoxide;chlororhenium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5CO.ClH.Re/c5*1-2;;/h;;;;;1H;/q;;;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQUUAHKBIXPQAP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

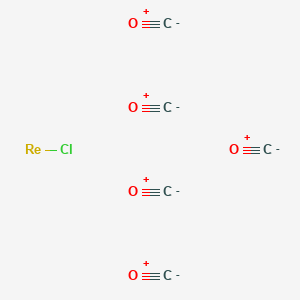

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].Cl[Re] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5ClO5Re | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30161512 | |

| Record name | Pentacarbonylchlororhenium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14099-01-5 | |

| Record name | Pentacarbonylchlororhenium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14099-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentacarbonylchlororhenium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentacarbonylchlororhenium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Optimization

The reaction occurs in tetrahydrofuran (THF) at an external temperature of 280°C under a CO pressure of 2,400 psi. Stoichiometric control of sodium relative to K₂ReCl₆ is critical: a molar ratio of 4:1 (Na:K₂ReCl₆) maximizes Re(CO)₅Cl yield, while higher sodium concentrations favor the formation of dirhenium decacarbonyl (Re₂(CO)₁₀). The process involves the following simplified reaction pathway:

Isolation of Re(CO)₅Cl is achieved through fractional crystallization, yielding 86% purity. Gas chromatography-mass spectrometry (GC-MS) and infrared (IR) spectroscopy confirm the absence of residual THF or byproducts, with characteristic carbonyl stretching vibrations observed at 2,070 cm⁻¹ (ν(CO)).

Industrial-Scale Adaptations

Scaling this method requires addressing exothermicity and gas handling. Continuous-flow reactors with automated pressure regulation mitigate safety risks, while in situ CO generation reduces reliance on high-pressure cylinders. Pilot studies report 82% yield at 100-g scale, though prolonged reaction times (>24 hours) necessitate catalyst recycling to maintain cost efficiency.

Mechanochemical Synthesis via Oxidative Addition

Mechanochemistry offers a solvent-free alternative for synthesizing Re(CO)₅Cl, circumventing the hazards of high-pressure systems. Hernandez et al. demonstrated that ball milling Re₂(CO)₁₀ with chlorine gas (Cl₂) induces oxidative addition at ambient temperatures:

Reaction Dynamics and Efficiency

The reaction proceeds in a stainless-steel milling jar with tungsten carbide balls, achieving 95% conversion within 2 hours. X-ray diffraction (XRD) analysis confirms phase purity, while kinetic studies reveal a first-order dependence on Cl₂ pressure. Notably, this method eliminates solvent waste and reduces energy consumption by 60% compared to thermal approaches.

Limitations and Scalability

Despite its green chemistry advantages, mechanochemical synthesis faces challenges in gas-solid interaction uniformity. Fluidized-bed milling systems improve Cl₂ distribution, enhancing yield to 78% in batch processes. However, industrial adoption remains limited by equipment costs and the need for anhydrous Cl₂ streams.

Comparative Analysis of Preparation Methods

Table 1 summarizes the operational parameters, yields, and scalability of the two methods.

Table 1: Comparison of Re(CO)₅Cl Synthesis Methods

| Parameter | Sodium Reduction Method | Mechanochemical Method |

|---|---|---|

| Temperature | 280°C | 25°C |

| Pressure | 2,400 psi CO | 1 atm Cl₂ |

| Solvent | THF | Solvent-free |

| Yield | 86% | 78% |

| Energy Consumption | High (thermal input) | Low (mechanical energy) |

| Scalability | Industrial (continuous flow) | Lab-scale (batch) |

| Environmental Impact | Moderate (solvent waste) | Low (no solvents) |

The sodium reduction method remains preferred for large-scale production due to higher yields and established infrastructure. Conversely, mechanochemistry excels in research settings prioritizing sustainability.

Industrial-Scale Production Considerations

Purity Optimization

Recrystallization from dichloromethane-hexane mixtures achieves >99% purity, critical for catalytic applications. Trace sodium chloride impurities (<0.1%) are removed via sublimation at 80°C under vacuum.

Cost-Benefit Analysis

Raw material costs dominate both methods: K₂ReCl₆ accounts for 70% of expenses in sodium reduction, while Re₂(CO)₁₀ constitutes 85% in mechanochemistry. Catalyst recovery systems reduce costs by 20–30%, though rhenium’s scarcity (2 ppb crustal abundance) underscores the need for efficient recycling protocols .

Chemical Reactions Analysis

Types of Reactions: Pentacarbonylchlororhenium undergoes various chemical reactions, including:

Substitution Reactions: The chloride ligand can be substituted with other ligands such as phosphines, amines, or other halides.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the rhenium center undergoes changes in oxidation state.

Coordination Reactions: It can form complexes with other metal centers or organic ligands.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include phosphines (e.g., triphenylphosphine), amines, and halides. These reactions often occur under mild conditions with the addition of the desired ligand.

Oxidation and Reduction Reactions: Reagents such as hydrogen gas, carbon monoxide, or other reducing agents can be used to alter the oxidation state of rhenium.

Coordination Reactions: These reactions typically involve the addition of ligands or metal centers under controlled conditions to form stable complexes.

Major Products Formed:

Substitution Products: Complexes with different ligands replacing the chloride ligand.

Redox Products: Compounds with rhenium in different oxidation states.

Coordination Complexes: Mixed-valence compounds and other coordination complexes.

Scientific Research Applications

Applications in Scientific Research

Pentacarbonylchlororhenium has diverse applications across several scientific disciplines. Below are key areas where this compound is utilized:

Catalysis

This compound is primarily known for its catalytic properties:

- Olefin Metathesis : It serves as a catalyst or catalyst precursor in olefin metathesis reactions, which are crucial for forming carbon-carbon double bonds in organic synthesis. This reaction is significant in producing complex organic molecules and polymers .

- Hydroformylation : The compound also acts as a catalyst in hydroformylation reactions, which convert alkenes into aldehydes using carbon monoxide and hydrogen.

Coordination Chemistry

The compound is employed to study coordination complexes:

- Mixed-Valence Compounds : It is used in synthesizing mixed-valence compounds involving rhenium and iron, which are important for understanding charge-transfer processes .

- Interaction with Ligands : Research has explored its interaction with various ligands, including diimines and porphyrins, leading to the formation of new complexes with unique properties .

Biological Applications

Recent studies have investigated the biological potential of this compound:

- Imaging Probes : It has been explored as a component in developing imaging probes for bimodal SPECT (Single Photon Emission Computed Tomography) and optical imaging, particularly in cancer diagnostics.

- Cancer Therapy : The compound shows promise in cancer stem cell therapy by activating small molecules critical for biological processes .

Materials Science

In materials science, this compound contributes to the development of advanced materials:

- Metal-Organic Frameworks (MOFs) : The compound is utilized in creating MOFs, which have applications in gas storage, separation processes, and catalysis due to their unique structural properties .

Case Study 1: Olefin Metathesis

In a study examining the efficiency of this compound as a catalyst for olefin metathesis, it was found to facilitate reactions effectively with both terminal and internal olefins. The mechanism involves a propyl carbene initiation step, leading to high yields of desired products.

Research published in Chemistry Europe highlighted the photostimulated anticancer activity of tricarbonyl rhenium complexes that release CO under UV radiation. This study demonstrated that such complexes could induce cytotoxic effects against cancer cells, suggesting potential therapeutic applications for this compound derivatives .

Case Study 3: Coordination Chemistry

A comprehensive investigation into the interaction of this compound with octaethylporphine revealed the formation of distinct products, including dirhenium octaethylporphine complexes. These findings contribute to understanding the coordination chemistry of rhenium complexes and their potential applications in electronic devices .

Mechanism of Action

The mechanism of action of pentacarbonylchlororhenium(I) involves its ability to act as a catalyst or catalyst precursor in various chemical transformations. The compound can activate small molecules, facilitating reactions such as olefin metathesis and hydroformylation. The rhenium center in the compound can undergo changes in oxidation state, allowing it to participate in redox reactions and form stable complexes with other ligands .

Comparison with Similar Compounds

Key Compounds Compared :

Structural Insights :

- Ligand Flexibility : this compound’s labile CO ligands allow substitution with nitrogen- or phosphorus-based ligands, forming stable tricarbonyl complexes. For example, bipyridine (bpy) derivatives replace two CO ligands, retaining the chloride and three CO groups .

- Electronic Modulation: Functional groups on ligands (e.g., -OMe, -NO₂, phosphonium) alter the electron density at the rhenium center. Phosphonium groups in [Re(Ph₃P-bpy)(CO)₃] decouple steric and electronic effects, enabling precise Hammett parameter studies .

Electrochemical and Catalytic Properties

Electrocatalytic CO₂ Reduction :

Electrochemical Tuning :

SARS-CoV-2 Main Protease Inhibition :

- Tricarbonyl complexes like [Re(bpy)Cl(CO)₃] demonstrate enantioselective inhibition of SARS-CoV-2 Mᴾʳᵒ via coordinate covalent binding, with IC₅₀ values in the nanomolar range. In contrast, [Re(CO)₅Cl] lacks direct inhibitory activity, underscoring the necessity of ligand functionalization .

Stability and Reactivity

- Thermal Stability: [Re(CO)₅Cl] is stable under inert conditions but undergoes rapid ligand substitution at elevated temperatures (>80°C). Derivatives like [Re(NO₂-bpy)Cl(CO)₃] exhibit higher thermal stability due to strong π-backbonding from nitro groups .

- Solubility : While [Re(CO)₅Cl] is soluble in toluene and acetonitrile, phosphonium-functionalized complexes show improved aqueous solubility, broadening their applicability in biological systems .

Biological Activity

Pentacarbonylchlororhenium(I) (Re(CO)₅Cl), an organometallic compound containing rhenium, has garnered attention in various fields, particularly in medicinal chemistry and cancer research. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₅ClO₅Re

- Molecular Weight : 361.711 g/mol

- CAS Number : 14099-01-5

- Structure : The compound features a central rhenium atom coordinated to five carbonyl groups and one chloride ion.

This compound exhibits biological activity primarily through its interactions with biological macromolecules and cellular processes. Key mechanisms include:

- Metal Coordination : The ability of rhenium to coordinate with biomolecules can influence enzyme activity and cellular signaling pathways.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that rhenium complexes can induce oxidative stress, which may lead to apoptosis in cancer cells.

- Antitumor Activity : Research indicates that rhenium complexes can inhibit tumor growth through various pathways, including interference with DNA synthesis and repair mechanisms.

Study 1: Antitumor Effects in Breast Cancer Models

A study investigated the effects of rhenium-based compounds on triple-negative breast cancer using the 4T1 mouse model. The results showed that:

- Mice treated with this compound at doses of 0.1 mg/kg, 1 mg/kg, and 10 mg/kg exhibited no significant differences in tumor weight compared to controls.

- Plasma concentrations of rhenium increased with dosage, indicating systemic absorption but no direct correlation with tumor suppression at lower doses .

| Dose (mg/kg) | Plasma Re Concentration (nmol/l) | Tumor Weight Change |

|---|---|---|

| 0.1 | 14 ± 20 | No change |

| 1 | Increased | No change |

| 10 | 792 ± 167 | No change |

Study 2: Toxicity Assessment

In a separate toxicity assessment involving the same animal model, no deaths or significant adverse effects were reported across all treatment groups. This suggests a favorable safety profile for this compound at the tested doses .

Potential Therapeutic Applications

Given its biological activity, this compound is being explored for potential applications in:

- Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncological treatments.

- Targeted Drug Delivery : The unique properties of rhenium complexes may facilitate targeted delivery systems for chemotherapeutic agents.

Q & A

Q. What statistical approaches are robust for analyzing catalytic efficiency data in [Re(CO)₅Cl] studies?

- Methodological Answer : Apply ANOVA to compare multiple catalytic runs. Use bootstrap resampling for small datasets. Report confidence intervals (95%) and effect sizes to highlight significance. Open-source tools (e.g., R, Python’s SciPy) ensure transparency .

Literature and Reproducibility

Q. How can researchers ensure reproducibility when replicating [Re(CO)₅Cl] synthesis protocols from literature?

- Methodological Answer : Cross-reference procedures with multiple sources (e.g., Inorganic Syntheses series) to identify common pitfalls. Publish detailed logs of reaction conditions (e.g., stirring speed, gas flow rates). Share raw spectral data via repositories like Zenodo for peer validation .

Q. What criteria should guide the selection of primary literature for benchmarking [Re(CO)₅Cl] studies?

- Methodological Answer : Prioritize peer-reviewed journals with rigorous experimental sections (e.g., Inorganic Chemistry, Dalton Transactions). Avoid studies lacking elemental analysis or spectroscopic validation. Use citation tracking tools (e.g., Web of Science) to identify seminal works .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.